Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate
Description
Properties
IUPAC Name |
methyl 4-hydroxy-2-(trifluoromethoxy)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O4/c1-15-8(14)6-3-2-5(13)4-7(6)16-9(10,11)12/h2-4,13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDLEMAYTXUDQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)O)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate typically involves the esterification of 4-hydroxy-2-(trifluoromethoxy)benzoic acid with methanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:
4-Hydroxy-2-(trifluoromethoxy)benzoic acid+MethanolH2SO4Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-2-(trifluoromethoxy)benzaldehyde or 4-hydroxy-2-(trifluoromethoxy)acetophenone.
Reduction: Formation of 4-hydroxy-2-(trifluoromethoxy)benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate is characterized by the presence of a trifluoromethoxy group, which imparts unique electronic and steric properties to the molecule. The molecular formula is , and its structure features a benzoate core with hydroxy and trifluoromethoxy substituents that enhance its reactivity and solubility in organic solvents.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzoic acid, including this compound, exhibit promising antimicrobial properties. The trifluoromethoxy group enhances the compound's ability to penetrate bacterial membranes, making it effective against various pathogens. For instance, compounds with similar structures have shown activity against Gram-positive bacteria, which are often resistant to conventional antibiotics .
Anti-inflammatory Properties
Research has demonstrated that this compound can inhibit neuroinflammation, a critical factor in neurodegenerative diseases. In vitro studies using microglial cell lines have shown that this compound reduces the release of pro-inflammatory cytokines . This suggests potential therapeutic applications in treating conditions like Alzheimer's disease and multiple sclerosis.
Antitumor Activity
The compound's structural features may also contribute to its anticancer effects. Similar trifluoromethyl-containing compounds have been evaluated for their ability to inhibit tumor growth in various cancer models, including breast and prostate cancers . The mechanism often involves the modulation of signaling pathways critical for cell proliferation and survival.
Polymer Synthesis
This compound can serve as a monomer in the synthesis of fluorinated polymers. These polymers exhibit enhanced thermal stability and chemical resistance, making them suitable for applications in coatings, adhesives, and sealants. The incorporation of trifluoromethoxy groups can improve the hydrophobicity of polymer surfaces .
Coatings and Surface Modifications
Due to its unique chemical properties, this compound is explored for use in advanced coating technologies. It can be utilized to create surfaces that resist fouling and corrosion, particularly in marine environments where exposure to harsh conditions is prevalent .
Pesticide Development
The trifluoromethoxy group is known for enhancing the biological activity of agrochemicals. Research indicates that derivatives of this compound could be developed into effective pesticide formulations with reduced environmental impact compared to traditional chemicals . These formulations may offer improved efficacy against pests while minimizing toxicity to non-target organisms.
Environmental Monitoring
Compounds like this compound can be used as markers for environmental monitoring due to their stability and persistence in various ecosystems. Their detection can help assess pollution levels and evaluate the effectiveness of remediation efforts .
Case Studies
Mechanism of Action
The mechanism of action of Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule.
Comparison with Similar Compounds
Structural Analogues: Substituent Position and Functional Groups
The position of substituents and the nature of functional groups critically affect the physicochemical and biological properties of benzoate derivatives. Below is a comparative analysis of methyl 4-hydroxy-2-(trifluoromethoxy)benzoate and structurally related compounds:
Key Observations :
- Substituent Position: The OCF₃ group at C2 in the target compound distinguishes it from analogues like methyl 3-(trifluoromethoxy)benzoate (OCF₃ at C3).
- Functional Group Effects : Replacing -OCF₃ with -CF₃ (as in methyl 4-hydroxy-3-(trifluoromethyl)benzoate) reduces electron-withdrawing effects, altering solubility and metabolic stability .
- Biological Relevance : Hydroxyl groups enhance hydrogen-bonding capacity, making the target compound more hydrophilic than methoxy or bromo derivatives .
Research Findings and Data
Stability and Conformational Analysis
- Methyl benzoate derivatives exhibit conformational flexibility under pressure. For instance, methyl benzoate adopts a twisted conformation at ambient pressure but transitions to a planar structure above 0.54 GPa . The bulky OCF₃ group in the target compound may stabilize specific conformations, impacting crystallinity and solubility.
Biological Activity
Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in medicinal chemistry.
Chemical Structure and Properties
This compound features a hydroxyl group and a trifluoromethoxy group, which enhance its lipophilicity and biological activity. The trifluoromethyl group is known to improve the compound's ability to penetrate cell membranes, facilitating interactions with various biological targets such as enzymes and receptors.
| Property | Value |
|---|---|
| Molecular Formula | C9H8F3O3 |
| Molecular Weight | 220.15 g/mol |
| Solubility | Soluble in organic solvents |
| Lipophilicity | High |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound can modulate various biochemical pathways by forming hydrogen bonds with target proteins due to its hydroxyl group. This interaction may lead to alterations in enzyme activity, influencing metabolic processes and inflammatory responses.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a variety of bacterial strains, suggesting potential applications as an antimicrobial agent.
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial activity of various benzoate derivatives, this compound was found to inhibit the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined using standard broth microdilution methods, revealing competitive efficacy compared to established antibiotics .
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory potential. Preliminary studies suggest that it may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of pro-inflammatory mediators .
Research Findings on Anti-inflammatory Activity
A recent study demonstrated that this compound significantly reduced inflammation markers in animal models. The compound was administered at varying doses, showing dose-dependent effects on inflammation reduction measured by cytokine levels in serum samples .
Applications in Drug Development
Due to its promising biological activities, this compound serves as an intermediate in the synthesis of various pharmaceuticals. Its structural features make it a valuable candidate for drug design aimed at treating infections and inflammatory diseases .
Q & A
Basic Research Question
How do computational methods like DFT improve understanding of electronic properties?
Advanced Research Question
Density-functional theory (DFT) with B3LYP hybrid functionals predicts:
- HOMO-LUMO gaps (relevant for reactivity).
- Electrostatic potential maps to identify nucleophilic/electrophilic sites .
Methodology : Use Gaussian or ORCA software with 6-311++G(d,p) basis set. Compare results with experimental UV-Vis spectra.
What strategies address contradictions in reported solubility data?
Advanced Research Question
- Solvent Screening : Test solubility in DMSO, methanol, and ethyl acetate via gravimetric analysis.
- Thermodynamic Analysis : Measure Hansen solubility parameters and correlate with DFT-calculated polarity indices .
- Documentation : Report temperature, purity (≥95%), and crystallinity, as amorphous forms may exhibit higher solubility .
How to optimize reaction conditions to minimize byproducts in esterification?
Basic Research Question
- Catalyst Screening : Compare H₂SO₄, HCl, or p-toluenesulfonic acid.
- Temperature Control : Maintain reflux at 65–70°C to avoid decarboxylation.
- Stoichiometry : Use 1.2 equivalents of methanol to drive equilibrium.
Validation : Analyze by GC-MS for methyl ester purity .
What are the challenges in quantifying trace impurities in this compound?
Advanced Research Question
- LC-MS/MS : Use reverse-phase C18 columns (mobile phase: acetonitrile/0.1% formic acid) to detect hydrolyzed benzoic acid derivatives.
- Calibration Standards : Synthesize and quantify impurities (e.g., 4-hydroxy-2-(trifluoromethoxy)benzoic acid) for accurate spike-recovery tests .
How does the trifluoromethoxy group influence biological activity in related compounds?
Advanced Research Question
- SAR Studies : Compare with non-fluorinated analogs to assess lipophilicity (logP) and membrane permeability.
- Enzyme Assays : Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) due to electron-withdrawing effects of the CF₃O group .
What safety protocols are essential for handling this compound?
Basic Research Question
- PPE : Use nitrile gloves, goggles, and fume hoods to avoid inhalation (P260 hazard code) .
- Storage : Keep in airtight containers under inert gas (N₂ or Ar) to prevent hydrolysis .
- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
How can researchers resolve discrepancies between computational and experimental vibrational spectra?
Advanced Research Question
- Normal Mode Analysis : Use VEDA software to assign DFT-calculated IR bands to specific molecular vibrations.
- Anharmonic Corrections : Apply scaling factors (0.96–0.98) to B3LYP frequencies to match experimental data .
- Crystal Packing Effects : Compare solution-phase IR with solid-state spectra to identify hydrogen-bonding influences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
